N-(3-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide
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Description
This compound appears to be a complex organic molecule with several functional groups. The name suggests the presence of an ethylphenyl group, a triazolopyrazine group, and a thioacetamide group. These groups could potentially confer interesting chemical properties to the molecule.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the triazolopyrazine ring, possibly through a cyclization reaction, followed by the addition of the ethylphenyl and thioacetamide groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrazine ring system would likely contribute to the rigidity of the molecule, while the ethylphenyl and thioacetamide groups could provide sites for further chemical reactions.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The presence ofScientific Research Applications
Synthesis and Insecticidal Assessment
- Heterocyclic Synthesis : A study presented the synthesis of various heterocycles, such as pyrrole, pyridine, and others, from a precursor similar in complexity to the compound . These heterocycles were tested as insecticidal agents against the cotton leafworm, indicating potential applications in agriculture and pest control (Fadda et al., 2017).
Coordination Complexes and Antioxidant Activity
- Complex Formation : Research into pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes, which exhibited significant antioxidant activities. This suggests potential applications in developing compounds with antioxidant properties for medical or cosmetic applications (Chkirate et al., 2019).
Antimicrobial Activities
- Antimicrobial Compounds : The synthesis of novel thiazole derivatives incorporating a pyrazole moiety showed significant antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Saravanan et al., 2010).
Chemoselective Acetylation for Drug Synthesis
- Drug Synthesis Intermediate : A study on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrates the relevance of such compounds in the synthesis of therapeutic agents (Magadum & Yadav, 2018).
Tuberculostatic Activity
- Antituberculous Agents : The development of structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, aiming at tuberculostatic activity, signifies the medical application of such compounds in combating tuberculosis (Titova et al., 2019).
properties
IUPAC Name |
N-(3-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-15-7-6-8-16(13-15)22-18(27)14-29-21-24-23-19-20(28)25(11-12-26(19)21)17-9-4-3-5-10-17/h3-13H,2,14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVCEOLZQPNDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide |
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